An In-depth Technical Guide to the Structural Analysis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one
An In-depth Technical Guide to the Structural Analysis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Introduction: The Significance of a Chiral Spirocyclic Scaffold
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one is a chiral spirocyclic compound of significant interest in modern medicinal chemistry.[1] Its rigid, three-dimensional structure, combining a cyclopropane and a lactam ring, offers a unique scaffold for the design of novel therapeutic agents. Spirocyclic frameworks are increasingly sought after in drug discovery as they can provide improved metabolic stability, aqueous solubility, and novel intellectual property landscapes compared to more traditional, planar ring systems.[1] This particular molecule, with its defined (R)-stereochemistry at the C7 position, serves as a crucial building block for creating complex molecules with precise spatial arrangements of functional groups, which is paramount for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[1]
This technical guide provides a comprehensive overview of the essential analytical methodologies required for the unambiguous structural elucidation and stereochemical confirmation of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors. We will delve into the principles and practical applications of key analytical techniques, emphasizing not just the "how" but the "why" behind each experimental choice.
Core Molecular Structure and Physicochemical Properties
The foundational step in any analytical endeavor is a thorough understanding of the molecule's basic characteristics.
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Molecular Formula: C₆H₁₀N₂O[2]
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Molecular Weight: 126.16 g/mol [2]
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Structure: The molecule features a spirocyclic system where a cyclopropane ring and a pyrrolidinone (lactam) ring share a single carbon atom (the spiro center). An amino group is attached at the C7 position, which is a chiral center. The "(R)" designation specifies the absolute configuration at this center.
| Property | Value | Source |
| CAS Number | 328405-11-4 | [2] |
| Molecular Formula | C₆H₁₀N₂O | [2] |
| Molecular Weight | 126.16 | [2] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |
| LogP (calculated) | -0.7763 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Definitive Stereochemical Assignment: X-ray Crystallography
For chiral molecules, particularly novel scaffolds intended for pharmaceutical development, absolute stereochemical confirmation is non-negotiable. X-ray crystallography stands as the gold standard for this purpose, providing an unequivocal three-dimensional map of the atomic arrangement in a single crystal.
While a crystal structure for the parent (R)-7-Amino-5-azaspiro[2.4]heptan-4-one is not publicly available, the structure of a complex fluoroquinolone antimicrobial agent, DU-6859, which incorporates the (7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl moiety, has been solved.[3] This serves as an excellent case study, as the methodology employed is directly applicable. The analysis of DU-6859 definitively confirmed the 'S' configuration of the amino-substituted carbon on the spirocyclic fragment, demonstrating the power of this technique.[3]
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a multi-step, rigorous procedure. The workflow below outlines the critical stages.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol: Single-Crystal X-ray Analysis
Based on the established methodology for the closely related DU-6859, the following protocol would be applied.[3]
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Crystal Growth: Dissolve the purified (R)-7-Amino-5-azaspiro[2.4]heptan-4-one in a suitable solvent, such as acetonitrile. Employ a slow evaporation or vapor diffusion technique at a controlled temperature to grow single crystals of suitable size and quality (e.g., ~0.4 x 0.25 x 0.25 mm).
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Data Collection:
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Mount a selected crystal on a goniometer head.
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Utilize a diffractometer equipped with a graphite-monochromated Cu Kα radiation source (λ = 1.54178 Å).
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Collect intensity data using a suitable scan mode (e.g., ω–2θ scan) over a wide 2θ range at a controlled temperature.
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Data Processing:
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Correct the collected data for Lorentz and polarization effects. An absorption correction may also be necessary.
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Process the data to yield a set of unique reflections.
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Structure Solution and Refinement:
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Solve the structure using direct methods (a common software choice is SIR88).
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Refine the structural model using a full-matrix least-squares method. Initially, refine non-hydrogen atoms isotropically, followed by anisotropic refinement.
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Locate hydrogen atoms from a difference Fourier map and refine their positions.
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Absolute Configuration Determination: The collection of Bijvoet reflections is crucial. The subsequent analysis, typically by calculating the Flack parameter, allows for the unambiguous determination of the absolute stereochemistry, confirming the (R) or (S) configuration.
Structural Verification and Purity: Spectroscopic and Chromatographic Methods
While X-ray crystallography is definitive, it is not a routine technique for batch release or reaction monitoring. A combination of NMR spectroscopy, mass spectrometry, and chiral chromatography is essential for everyday structural verification, purity assessment, and enantiomeric excess determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For (R)-7-Amino-5-azaspiro[2.4]heptan-4-one, ¹H and ¹³C NMR are fundamental.
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¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. Key expected signals include:
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Cyclopropane Protons: Complex multiplets in the upfield region, characteristic of strained ring systems.
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C6 Methylene Protons: Signals for the two protons on the carbon adjacent to the spiro center.
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C7 Methine Proton: A distinct signal for the proton attached to the chiral carbon bearing the amino group. Its coupling pattern will provide information about adjacent protons.
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NH₂ and NH Protons: Broad signals for the amine and amide protons, which may be exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum shows the number of chemically distinct carbon atoms.
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Carbonyl Carbon (C4): A signal in the downfield region (~170-180 ppm), characteristic of a lactam carbonyl.
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Spiro Carbon (C5): A unique quaternary carbon signal.
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Chiral Carbon (C7): The signal for the carbon atom bonded to the amino group.
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Other Aliphatic Carbons: Signals corresponding to the remaining CH and CH₂ groups in the upfield region.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.
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Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺.
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High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₆H₁₀N₂O).
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the (R)-isomer and quantify any presence of the (S)-enantiomer, a validated chiral HPLC method is indispensable. The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[4][5]
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CSP Selection: The choice of CSP is critical. For a primary amine like this compound, several types of CSPs could be effective:
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Polysaccharide-based CSPs: Columns like Chiralpak® (amylose or cellulose derivatives) are versatile and widely used for separating a broad range of chiral compounds, including amines.[4]
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Macrocyclic Glycopeptide CSPs: Phases like Astec® CHIROBIOTIC® T (teicoplanin-based) are particularly effective for separating underivatized amino acids and polar amines in polar ionic or reversed-phase modes.[5]
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Mobile Phase Optimization:
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Normal Phase: Typically involves mixtures of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.
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Reversed Phase/Polar Modes: Often use mixtures of acetonitrile or methanol with aqueous buffers.
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Detection: UV detection is standard. The lactam chromophore should provide sufficient absorbance for detection.
Caption: General Workflow for Chiral HPLC Analysis.
Conclusion: An Integrated Analytical Approach
The structural analysis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one requires a multi-faceted, integrated approach. While X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure and absolute stereochemistry, it is the synergistic use of NMR, MS, and chiral HPLC that enables routine characterization, quality control, and purity assessment. A thorough understanding and application of these techniques are paramount for any researcher or organization utilizing this valuable chiral building block in the pursuit of next-generation therapeutics.
References
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Yamazaki, K., & Suzuki, M. (1998). Crystal Structure of 7-[(7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluoro-1-cyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid. Analytical Sciences, 14, 463. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Screening of New Azaspiro[1][6] Heptanecarboxylate Derivatives. Request PDF. [Link]
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PubChem. (n.d.). 5-Azaspiro[2.4]heptan-4-one. National Center for Biotechnology Information. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Pharmaceutical Investigation. [Link]
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SciSpace. (2000). (Open Access) Crystal Structure of (-)-7-[(7S)-7-Amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R, 2S)-2-fluorocyclopropyl]-1, 4-dihydro-4-oxo-3-quinolinecarboxylic Acid. Analytical Sciences. [Link]
Sources
- 1. Buy (R)-7-Amino-5-azaspiro[2.4]heptan-4-one (EVT-3529679) | 328405-11-4 [evitachem.com]
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